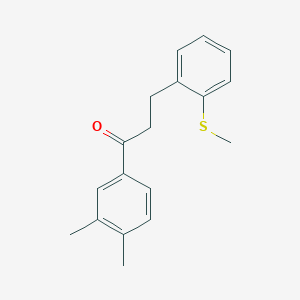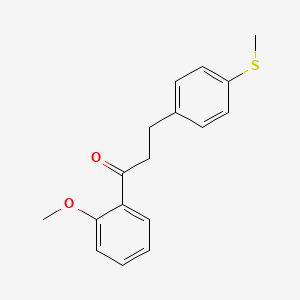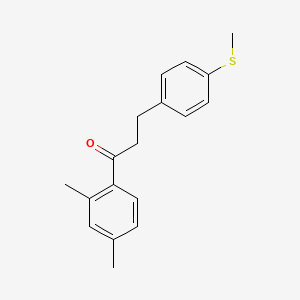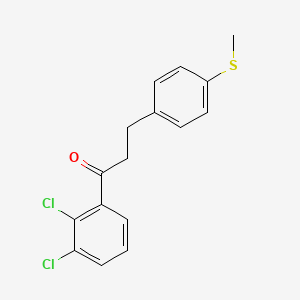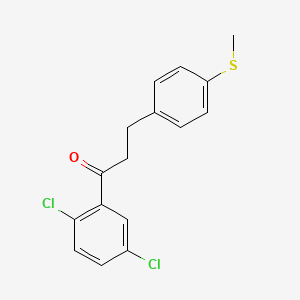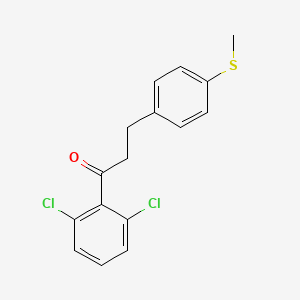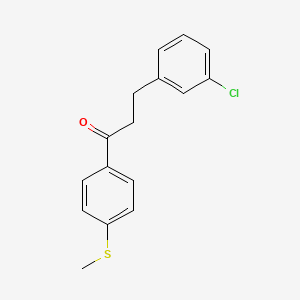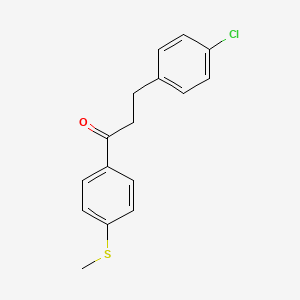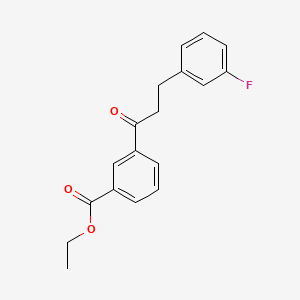![molecular formula C18H17F3O B1360625 3-(2,6-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one CAS No. 898755-08-3](/img/structure/B1360625.png)
3-(2,6-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,6-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one (3-DMP-4-TFM) is a synthetic organic compound of the propanone class, which is widely used in organic synthesis and research. It has been studied for its potential applications in various scientific fields, such as organic chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Catalysis and Polymerization : Nonsymmetric palladium complexes, including those with 3-(2,6-Dimethylphenyl) and related structures, are efficient catalysts for propene/CO copolymerization, producing flexible, ultrahigh molecular weight polyketone materials (Meier et al., 2003).
Polymer Synthesis : In polymer science, derivatives of 2,6-dimethylphenyl, such as α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide), have been synthesized via phase transfer catalyzed polymerization, offering valuable insights into polymer chain microstructure (Percec & Wang, 1990).
Molecular Structures and Computational Studies : X-ray structures and computational studies of cathinones, including 1-(3,4-dimethylphenyl) derivatives, provide valuable information about the geometry and electronic spectra of these compounds (Nycz et al., 2011).
Organometallic Chemistry : Studies on organometallics like Nickel(II) and Palladium(II) diimine complexes with 2,6-diphenyl aniline moieties, including 2,6-dimethylphenyl, have contributed to understanding olefin polymerization catalysts (Schmid et al., 2001).
Crystallography : Crystallographic studies of molecules like 3,5-dichloro-4-methoxy-2,6-dimethylphenyl and related compounds help in understanding molecular interactions and hydrogen bonding in crystalline structures (Jasinski et al., 2007).
Sulfides and Sulfones Synthesis : Research into aryl 1-(2,6-dimethylphenyl) derivatives has led to the development of new sulfides and sulfones, expanding knowledge in heterocyclic chemistry (Egolf & Bilder, 1994).
Copolymerization Studies : Studies on copolymerizations of 2,6-dimethylphenol with related compounds have advanced understanding of telechelic polymers and their molecular properties (Wei et al., 1991).
Olefin Oligomerization : Heterogeneous complexes of nickel MCM-41 with ligands including 2,6-dimethylphenyl have applications in olefin oligomerization, crucial in catalytic processes (Rossetto et al., 2015).
Chemical Synthesis : Methods like trifluoromethylation at the α-position of unsaturated ketones involving 2,6-dimethylphenyl have been explored, contributing to the synthesis of trifluoromethylated compounds (Sato et al., 2006).
Spectroelectrochemical Properties : Synthesis and investigation of peripherally substituted phthalocyanine bearing 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol have revealed important spectroelectrochemical properties, informing fields like electrochemical technologies (Kamiloğlu et al., 2018).
Eigenschaften
IUPAC Name |
3-(2,6-dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3O/c1-12-4-3-5-13(2)16(12)10-11-17(22)14-6-8-15(9-7-14)18(19,20)21/h3-9H,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHLHJWNCMOSFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644803 |
Source


|
| Record name | 3-(2,6-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-08-3 |
Source


|
| Record name | 3-(2,6-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
